5-p-Tolylazotropolone
Description
5-<i>p</i>-Tolylazotropolone (C₁₃H₁₀N₂O₂) is a troponoid derivative featuring a seven-membered aromatic tropolone ring substituted at the 5-position with an azo-linked <i>p</i>-tolyl group. The tropolone core exhibits aromaticity comparable to benzene, enabling electrophilic substitution reactions, while the azo (–N=N–) group introduces redox activity and conjugation effects . The compound crystallizes in a planar configuration, forming parallel sheet structures stabilized by π-π interactions and hydrogen bonding .
Properties
CAS No. |
19281-39-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |
InChI Key |
ACTIARCHTVXFJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Isomeric SMILES |
CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Other CAS No. |
19281-39-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chlorotropolone
- Structure : A tropolone derivative with a chlorine substituent at the 5-position.
- Key Differences :
- Applications : Primarily used as an antifungal agent, contrasting with 5-<i>p</i>-Tolylazotropolone’s unexplored biological roles.
5-Ethyltropolone
- Structure : Features an ethyl group at the 5-position.
- Key Differences :
- Alkyl substituent enhances lipophilicity but lacks the electronic effects of the azo group.
- Less planar than 5-<i>p</i>-Tolylazotropolone due to steric hindrance from the ethyl chain.
- Synthesis : Achieved via Friedel-Crafts alkylation, differing from the diazo-coupling route of the title compound .
Table 1: Structural Comparison of Troponoids
Functional Analogs: Azo-Containing Heterocycles
5-(4-Chlorobenzylidene)-3-(<i>p</i>-tolyl)-2-(<i>p</i>-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a)
- Structure : Imidazolone core with <i>p</i>-tolyl and benzylidene substituents.
- Key Differences: Non-aromatic imidazolone ring vs. aromatic tropolone. Azo group absent; reactivity driven by amide and enone functionalities.
- Synthesis : Produced via refluxing imidazolone precursors with <i>p</i>-toluidine, followed by recrystallization .
Pioglitazone Hydrochloride
Table 2: Physicochemical and Functional Properties
Research Findings and Unique Attributes
- Azo Group Uniqueness: A Cambridge Structural Database (CSD) search identified 13 mono-substituted troponoids, none of which feature an azo group, highlighting 5-<i>p</i>-Tolylazotropolone’s structural novelty .
- Crystallographic Stability: The parallel sheet packing (viewed along the <i>a</i>-axis) enhances thermal stability compared to alkyl-substituted troponoids .
- Reactivity : The azo group enables unique photochemical behavior, such as <i>cis-trans</i> isomerism, absent in halogen- or alkyl-substituted analogs.
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